molecular formula C14H15NOS B14495304 Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- CAS No. 63961-33-1

Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-

Cat. No.: B14495304
CAS No.: 63961-33-1
M. Wt: 245.34 g/mol
InChI Key: LZUNVLBJHGTWGB-UHFFFAOYSA-N
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Description

Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- is an organic compound that contains a benzenamine core with an ethoxy group at the 4-position and a methylene bridge linking it to a 5-methyl-2-thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- typically involves the condensation of 4-ethoxybenzenamine with 5-methyl-2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions to facilitate the formation of the methylene bridge.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the methylene bridge to a single bond, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzenamine derivatives.

    Substitution: Substituted benzenamine or thiophene derivatives.

Scientific Research Applications

Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-methoxy-N-methyl-: Similar structure with a methoxy group instead of an ethoxy group.

    Benzenamine, 4-ethoxy-2-nitro-: Contains a nitro group at the 2-position.

    Benzenamine, 4-methoxy-2-methyl-: Features a methoxy group and a methyl group at different positions.

Uniqueness

Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- is unique due to its specific combination of functional groups and the presence of a thiophene moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

63961-33-1

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-1-(5-methylthiophen-2-yl)methanimine

InChI

InChI=1S/C14H15NOS/c1-3-16-13-7-5-12(6-8-13)15-10-14-9-4-11(2)17-14/h4-10H,3H2,1-2H3

InChI Key

LZUNVLBJHGTWGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=CC=C(S2)C

Origin of Product

United States

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